Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzoxazine ring fused with an ethyl acetate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate typically involves the reaction of o-aminophenol with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate involves its interaction with specific molecular targets and pathways. For example, as a DNA topoisomerase inhibitor, the compound binds to the enzyme and prevents it from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is particularly relevant in the context of its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate can be compared with other benzoxazine derivatives to highlight its unique properties:
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: This compound exhibits stronger inhibitory activity against DNA topoisomerase compared to this compound.
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: This derivative is known for its catalytic inhibitory activity and differs in its functional groups and biological activity.
These comparisons underscore the importance of structural variations in determining the biological and chemical properties of benzoxazine derivatives.
Biological Activity
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring. This structural framework is known to impart various pharmacological properties. The ethyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM , indicating strong anti-proliferative activity .
Table 1: Anticancer Activity of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
14f | PC-3 | 7.84 |
14f | MDA-MB-231 | 16.2 |
14f | MIA PaCa-2 | Not specified |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, with structural modifications enhancing activity through improved binding interactions with cellular targets .
2. Topoisomerase Inhibition
Ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives have also been investigated for their ability to inhibit human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibitory assays revealed that some derivatives effectively interrupted the enzyme-substrate binding, showcasing potential as chemotherapeutic agents .
Table 2: Inhibition Potency Against hTopo I
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
BONC-001 | Not specified | Interferes with enzyme-DNA interaction |
The biological effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.
- Topoisomerase Inhibition : Disruption of DNA topology leads to cell cycle arrest.
- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved the evaluation of various substituted benzoxazines for their antimicrobial activity. The compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml , indicating effective antimicrobial properties against pathogens such as Candida species and Escherichia coli .
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDHTHBENVWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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